
2,2-Dimethylthiirane
Übersicht
Beschreibung
2,2-Dimethylthiirane, also known as dimethylthiirane or DMT, is a heterocyclic organic compound belonging to the thiirane family. It is a colorless liquid at room temperature and has a characteristic odor. DMT is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of other thiirane derivatives and as a catalyst for the hydrolysis of esters.
Wissenschaftliche Forschungsanwendungen
Spectroscopy and Molecular Structure Analysis
2,2-Dimethylthiirane has been studied for its molecular structure and behavior under various conditions. Research has focused on the rotational spectrum of this compound, which is crucial for understanding its nuclear quadrupole coupling and molecular geometry . This information is vital for chemists who are synthesizing new compounds and for the study of molecular interactions in various chemical processes.
Material Science
In material science, 2,2-Dimethylthiirane’s properties can be harnessed to create polymers with specific characteristics. Its incorporation into polymers can lead to materials with desired thermal stability and chemical resistance . These materials could be used in a range of applications, from industrial components to medical devices.
Environmental Applications
The compound’s reactivity and potential to form larger molecules make it a candidate for environmental remediation efforts, such as the breakdown of pollutants or the synthesis of green materials . Its application in creating biodegradable polymers could significantly reduce environmental impact.
Agriculture
While direct applications in agriculture for 2,2-Dimethylthiirane are not well-documented, the compound could be used in the synthesis of agricultural chemicals or polymer-based materials that aid in controlled release fertilizers or pesticides . This could enhance crop yields and reduce environmental damage.
Energy Sector
2,2-Dimethylthiirane could play a role in the energy sector, particularly in the development of nanomaterials for energy storage and conversion . Its chemical structure could be utilized in creating components for solar cells or batteries , contributing to more efficient energy solutions.
Medicine and Pharmacology
In the medical field, the compound’s derivatives could be explored for drug delivery systems due to their potential to form stable ring structures . These systems could be designed to release medication in a controlled manner, improving patient outcomes.
Wirkmechanismus
Target of Action
These compounds are known to interact with various chemical structures and processes, particularly in the field of polymer chemistry .
Mode of Action
2,2-Dimethylthiirane, also known as Isobutylene Sulfide, has been shown to radically homopolymerize and copolymerize with acrylates and styrene . This introduces a degradable thioester backbone functionality into the resulting polymers . The aminolysis of these homopolymers leads to the formation of 2,2-Dimethylthiirane and salicylamides .
Biochemical Pathways
The biochemical pathways affected by 2,2-Dimethylthiirane and Isobutylene Sulfide are primarily related to polymer chemistry. The compounds participate in radical homopolymerization and copolymerization processes, introducing degradable thioester linkages into the resulting polymers .
Pharmacokinetics
Their chemical properties, such as molecular weight and structure, can provide some insights
Result of Action
The result of the action of 2,2-Dimethylthiirane and Isobutylene Sulfide is the formation of polymers with degradable thioester backbones . This property is valuable in the development of biodegradable materials and other applications in polymer chemistry.
Eigenschaften
IUPAC Name |
2,2-dimethylthiirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-4(2)3-5-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJOFJDIHKHKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191151 | |
| Record name | 2,2-Dimethylthiirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylthiirane | |
CAS RN |
3772-13-2 | |
| Record name | 2,2-Dimethylthiirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylthiirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylthiirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and molecular formula of 2,2-dimethylthiirane?
A1: 2,2-Dimethylthiirane (isobutylene sulfide) has the molecular formula C4H8S. It is a cyclic sulfide with a three-membered ring containing one sulfur atom and two carbon atoms, with two methyl groups attached to one of the carbon atoms.
Q2: What are the typical products formed during the cationic ring-opening polymerization of 2,2-dimethylthiirane?
A3: The cationic polymerization of 2,2-dimethylthiirane yields a mixture of crystalline and amorphous polymers. The amorphous polymer results from a combination of head-to-tail, head-to-head, and tail-to-tail polymerization mechanisms. [] This phenomenon is also observed, although to a lesser extent, in the cationic polymerization of isobutylene oxide. []
Q3: Can 2,2-dimethylthiirane be copolymerized with other monomers?
A4: Yes, 2,2-dimethylthiirane can be copolymerized with other monomers like elemental sulfur. This reaction, initiated by sodium thiophenolate in benzene, produces copolymers containing short polysulfide chains. [] Notably, with sufficient sulfur, diads of 2,2-dimethylthiirane are absent in the resulting copolymer. [] Moreover, 2,2-dimethylthiirane can copolymerize with styrene and methacrylates through free-radical polymerization, introducing degradable thioester functionalities into the polymer backbone. []
Q4: Are there any spectroscopic data available for identifying 2,2-dimethylthiirane?
A5: Yes, the rotational spectrum of 2,2-dimethylthiirane has been extensively studied. It has been characterized for its ground and torsionally excited states, allowing for the determination of rotational and centrifugal distortion constants. [] Additionally, the spectra of 13C and 34S isotopomers have been assigned, providing information about the molecule's structure. [, ] Further studies have even determined the 33S nuclear quadrupole coupling constants from its hyperfine structure. [, ]
Q5: What are the potential applications of 2,2-dimethylthiirane in materials science?
A6: 2,2-Dimethylthiirane shows potential as a building block for polymers with degradable thioester linkages. [] This property makes these polymers attractive for applications requiring controlled degradation, such as biomedical devices or environmentally friendly plastics.
Q6: How does 2,2-dimethylthiirane interact with Lewis acids?
A7: Lewis acids like copper(II) triflate or indium(III) triflate can catalyze the ring-opening of 2,2-dimethylthiirane by deactivated aromatic amines. [, ] This reaction leads to the formation of 2-(arylamino)ethanethiols, which are valuable precursors for synthesizing 1,4-benzothiazine derivatives. [, ] The regioselectivity of this reaction depends on the specific Lewis acid catalyst and the substituents on the arylamine. [, ]
Q7: What is the behavior of 2,2-dimethylthiirane under high-pressure conditions?
A8: Under high pressure, 2,2-dimethylthiirane reacts with carbon disulfide in the presence of triethylamine to yield 4,4-dimethyl-1,3-dithiolane-2-thione almost quantitatively. [] This reaction, catalyzed by tertiary amines, proceeds with a negative activation volume, indicating that pressure accelerates the reaction rate. []
Q8: How does 2,2-dimethylthiirane compare to isobutylene oxide in its polymerization behavior?
A9: While both 2,2-dimethylthiirane and isobutylene oxide undergo cationic polymerization, there are key differences in their behavior. The longer C-S bond in the sulfide results in less steric hindrance compared to the oxide, leading to differences in polymer stereoregularity. [] Moreover, 2,2-dimethylthiirane exhibits a greater tendency for head-to-head and tail-to-tail additions during polymerization, resulting in a higher proportion of amorphous polymer compared to isobutylene oxide. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



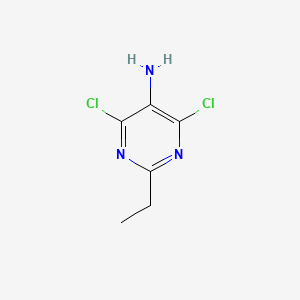
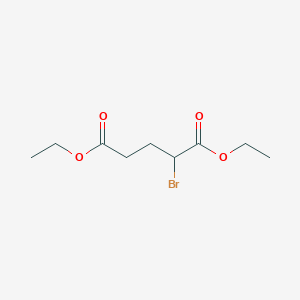
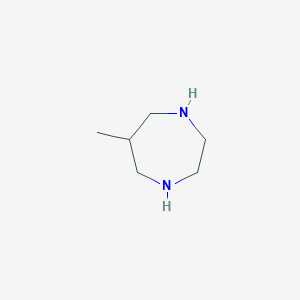
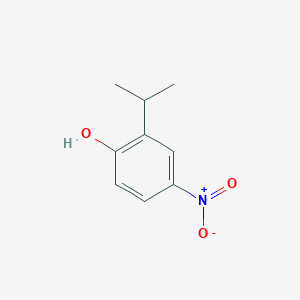








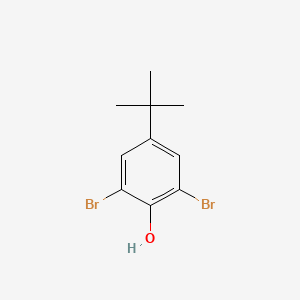
![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)